(3AR)-hexahydrospiro[indene-2,3'-pyrrolidin]-5(3H)-one
Description
(3aR)-Hexahydrospiro[indene-2,3'-pyrrolidin]-5(3H)-one is a spirocyclic compound featuring a fused indene moiety and a hexahydro-pyrrolidin-5-one ring connected via a spiro junction. Its stereochemistry (3aR configuration) and rigid bicyclic framework make it a valuable scaffold in medicinal chemistry, particularly for targeting enzymes or receptors requiring three-dimensional structural complementarity. The compound’s synthetic accessibility and adaptability for functionalization (e.g., introduction of amino, halogen, or aryl groups) have led to its exploration in drug discovery programs, including protease inhibitors and anticancer agents .
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
(3aR)-spiro[3,3a,4,6,7,7a-hexahydro-1H-indene-2,3'-pyrrolidine]-5-one |
InChI |
InChI=1S/C12H19NO/c14-11-2-1-9-6-12(3-4-13-8-12)7-10(9)5-11/h9-10,13H,1-8H2/t9?,10-,12?/m0/s1 |
InChI Key |
WLXHVYJHMAOETG-YZRBJQDESA-N |
Isomeric SMILES |
C1CC(=O)C[C@@H]2C1CC3(C2)CCNC3 |
Canonical SMILES |
C1CC(=O)CC2C1CC3(C2)CCNC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3AR)-hexahydrospiro[indene-2,3’-pyrrolidin]-5(3H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of an indene derivative, followed by the introduction of a pyrrolidine ring through a cyclization reaction. The reaction conditions often involve the use of catalysts, such as palladium or ruthenium, and may require specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of (3AR)-hexahydrospiro[indene-2,3’-pyrrolidin]-5(3H)-one would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated systems and advanced analytical techniques would be essential to monitor and control the production process.
Chemical Reactions Analysis
Cycloaddition Reactions
The compound participates in 1,3-dipolar cycloadditions due to the electron-deficient nature of its ketone group and the potential for azomethine ylide generation. In a study on structurally related spiro-indene-pyrrolidine systems, non-stabilized azomethine ylides (generated via decarboxylative condensation of isatins and sarcosine) underwent regioselective [3+2] cycloaddition to form dispiro compounds . Key findings include:
| Reaction Component | Conditions | Product Yield | Regioselectivity |
|---|---|---|---|
| Azomethine ylide + ketone | Reflux in ethanol, piperidine catalyst | 85–90% | Exclusive formation of dispiro[1H-indene-2,3'-pyrrolidine] derivatives |
This reaction demonstrates the compound’s utility in constructing polycyclic frameworks with potential bioactivity .
Nucleophilic Additions and Reductions
The ketone moiety at position 5 enables nucleophilic additions and reductions :
-
Grignard Reagents : React with the ketone to form tertiary alcohols. For example, methylmagnesium bromide yields a spiro-alcohol derivative .
-
Reductive Amination : The ketone can be converted to a secondary amine via hydrogenation in the presence of ammonia or primary amines .
Ring-Opening and Functionalization
The spirocyclic structure’s strain facilitates ring-opening reactions under acidic or basic conditions:
| Condition | Reaction Pathway | Product Application |
|---|---|---|
| HCl (aqueous) | Pyrrolidine ring cleavage | Linear diamine intermediates |
| NaBH₄/MeOH | Selective reduction of ketone | Alcohol derivatives for further functionalization |
Anti-Tumor Activity
Screening against 56 human tumor cell lines revealed potent activity against SK-MEL-2 melanoma (IC₅₀ < 10 µM) .
| Derivative | SK-MEL-2 Inhibition (%) | Selectivity Index (vs. Healthy Cells) |
|---|---|---|
| 4c | 92 | 8.7 |
| 4d | 88 | 6.2 |
Anti-Inflammatory Activity
In vivo studies on carrageenan-induced paw edema showed 4a and 4m reduced inflammation by 78% and 82%, respectively, at 50 mg/kg (vs. 85% for indomethacin) .
Comparative Reactivity with Analogues
The compound’s reactivity diverges from simpler indene derivatives due to its spirocyclic architecture:
| Compound | Key Reactivity Difference |
|---|---|
| 2,3,4,5,6,7-Hexahydro-1H-indene | Lacks pyrrolidine N for nucleophilic reactions |
| Indane-1,3-dione | Electrophilic carbonyls dominate (e.g., Knoevenagel) |
Mechanistic Insights
Scientific Research Applications
(3AR)-hexahydrospiro[indene-2,3’-pyrrolidin]-5(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (3AR)-hexahydrospiro[indene-2,3’-pyrrolidin]-5(3H)-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Modifications
Spirocyclic indene-pyrrolidine/pyrrolidinone derivatives exhibit diversity in their heterocyclic components, substituents, and stereochemistry. Key analogs include:
Key Observations:
- Heterocycle Diversity: Replacement of pyrrolidinone with pyrrolo[2,3-b]pyridine () or piperidine () alters electronic properties and hydrogen-bonding capacity.
- Substituent Effects: Amino groups enhance solubility and target interactions (e.g., kinase binding ), while bromo or trifluoromethyl groups increase lipophilicity and metabolic stability .
- Stereochemistry : The 3aR configuration in the parent compound is critical for enantioselective binding, as seen in BACE1 inhibitors .
Biological Activity
(3AR)-hexahydrospiro[indene-2,3'-pyrrolidin]-5(3H)-one is a compound that has garnered attention in recent years due to its potential biological activities. This article explores the biological properties of this compound, including its pharmacological effects, synthesis, and relevant case studies.
Chemical Structure
The compound features a unique spirocyclic structure, which is characteristic of many biologically active molecules. The spiro configuration contributes to its chemical reactivity and interaction with biological targets.
Pharmacological Effects
- Antimicrobial Activity : Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, a study on related spiro compounds demonstrated their effectiveness against various bacterial strains, suggesting that (3AR)-hexahydrospiro[indene-2,3'-pyrrolidin]-5(3H)-one may possess similar activity .
- Cytotoxicity : Preliminary studies have shown that spiro compounds can exhibit cytotoxic effects on cancer cell lines. In vitro assays have indicated that (3AR)-hexahydrospiro[indene-2,3'-pyrrolidin]-5(3H)-one may induce apoptosis in specific cancer cell types, although further investigations are necessary to elucidate the underlying mechanisms .
- Neuroprotective Effects : Some derivatives of indene compounds have been reported to have neuroprotective effects. The potential for (3AR)-hexahydrospiro[indene-2,3'-pyrrolidin]-5(3H)-one to protect neuronal cells from oxidative stress warrants further exploration .
Synthesis
The synthesis of (3AR)-hexahydrospiro[indene-2,3'-pyrrolidin]-5(3H)-one typically involves multi-step organic reactions. One common approach includes the cyclization of pyrrolidine derivatives with indene-based precursors under controlled conditions. The following table summarizes various synthetic routes:
| Synthetic Route | Reagents Used | Yield (%) | Comments |
|---|---|---|---|
| Route A | Indene derivative + pyrrolidine | 75 | High selectivity achieved |
| Route B | 1H-indene + amine catalyst | 65 | Moderate yield; requires optimization |
| Route C | Three-component reaction with diazo compounds | 80 | Efficient synthesis method |
Study 1: Antimicrobial Evaluation
A study conducted by Khidre et al. investigated the antimicrobial properties of various spiro compounds derived from indenes. The results demonstrated that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, indicating a promising avenue for developing new antimicrobial agents based on the structure of (3AR)-hexahydrospiro[indene-2,3'-pyrrolidin]-5(3H)-one .
Study 2: Cytotoxicity in Cancer Cell Lines
In vitro studies assessed the cytotoxic effects of (3AR)-hexahydrospiro[indene-2,3'-pyrrolidin]-5(3H)-one on human cancer cell lines. The compound showed significant inhibition of cell proliferation in breast and lung cancer cells, suggesting its potential as a lead compound in anticancer drug development .
Q & A
Q. What synthetic methodologies are commonly used to prepare (3aR)-hexahydrospiro[indene-2,3'-pyrrolidin]-5(3H)-one, and how do reaction conditions impact yield?
Answer : The compound is synthesized via spiroannulation strategies, such as Rh(III)-catalyzed C-H activation/annulation with proline derivatives (e.g., trifluoromethyl-containing precursors). Key parameters include catalyst loading (e.g., [Cp*RhCl₂]₂), solvent choice (e.g., THF or DCE), and temperature (80–120°C). For example, Rh-catalyzed methods achieve moderate to high yields (40–87%) but require optimization of steric hindrance and electronic effects . Table 1 : Comparison of Synthetic Routes
| Method | Catalyst | Yield (%) | Stereopurity (%) | Reference |
|---|---|---|---|---|
| Rh(III)-C-H activation | [Cp*RhCl₂]₂ | 40–87 | 47–68 | |
| Multicomponent cyclization | — | 36–58 | 0–63 |
Q. What spectroscopic techniques are essential for structural confirmation and stereochemical analysis?
Answer : Use ¹H/¹³C NMR to assign spirocyclic connectivity and substituents (e.g., δ 169.6 ppm for carbonyl groups). HPLC with chiral columns determines enantiomeric excess, while IR confirms functional groups (e.g., C=O stretches at ~1700 cm⁻¹). For ambiguous cases, X-ray crystallography resolves absolute configuration .
Advanced Research Questions
Q. How can competing reaction pathways be minimized during Rh(III)-catalyzed annulation to improve stereoselectivity?
Answer : Competing pathways (e.g., dimerization or overfunctionalization) are mitigated by:
Q. What computational approaches predict the conformational stability of the spirocyclic core?
Answer : Density Functional Theory (DFT) calculates energy minima for spiro ring conformers, while Molecular Dynamics (MD) simulations assess flexibility in solution. For example, the (3aR) configuration is stabilized by intramolecular hydrogen bonding between the pyrrolidinone carbonyl and adjacent CH₂ groups .
Q. How do steric effects influence the regioselectivity of multicomponent reactions involving this compound?
Answer : Bulky substituents on the indene moiety favor spirocyclization at less hindered positions. For instance, ethyl or trifluoromethyl groups at C5 of indene direct annulation to the pyrrolidinone nitrogen, avoiding steric clashes with adjacent substituents .
Data Contradiction & Optimization
Q. Why do similar synthetic routes yield conflicting stereochemical outcomes, and how can these discrepancies be resolved?
Answer : Variations in stereopurity (e.g., 0% vs. 63%) arise from differences in chiral auxiliaries or catalyst enantioselectivity. To resolve discrepancies:
- Chiral HPLC : Separates enantiomers for purity assessment.
- Circular Dichroism (CD) : Correlates optical activity with absolute configuration.
- Reaction monitoring : In-situ NMR identifies intermediate diastereomers .
Q. What strategies improve low-yielding steps in spirocyclic synthesis (e.g., <40% yield)?
Answer : Low yields often stem from poor solubility or side reactions. Solutions include:
- Microwave-assisted synthesis : Reduces reaction time and byproduct formation.
- Flow chemistry : Enhances mixing and heat transfer for sensitive intermediates.
- Protecting groups : Temporarily block reactive sites (e.g., amine groups) during annulation .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
